molecular formula C16H24N2O2 B269206 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

货号 B269206
分子量: 276.37 g/mol
InChI 键: ZQDPBRXUJQZWMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone GLP-1. By inhibiting DPP-4, GLP-1 levels increase, leading to better blood sugar control.

作用机制

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors work by inhibiting the enzyme N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, which is responsible for breaking down the hormone GLP-1. GLP-1 is released by the gut in response to food intake and stimulates insulin secretion from the pancreas. By inhibiting N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, GLP-1 levels increase, leading to better blood sugar control.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several biochemical and physiological effects. They increase GLP-1 levels, which leads to increased insulin secretion and decreased glucagon secretion. This results in lower blood sugar levels and improved glucose tolerance. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to improve beta-cell function and reduce inflammation in the pancreas.

实验室实验的优点和局限性

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for diabetes research. However, one limitation is that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors may not be effective in all patients with diabetes, and their long-term safety and efficacy are still being studied.

未来方向

There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors. One area of interest is the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, researchers are investigating the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in combination with other medications, such as GLP-1 agonists and SGLT2 inhibitors, to improve glycemic control in patients with diabetes. Finally, researchers are studying the long-term safety and efficacy of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors, particularly in patients with cardiovascular disease.

合成方法

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide involves several steps. The starting material is 4-aminophenylacetic acid, which is first protected with a tert-butyloxycarbonyl (BOC) group. The BOC-protected compound is then reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The BOC group is then removed, and the resulting amine is coupled with 3-methylbutanoyl chloride to yield the final product.

科学研究应用

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors are effective at improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for patients with diabetes.

属性

产品名称

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

分子式

C16H24N2O2

分子量

276.37 g/mol

IUPAC 名称

N-[4-(2,2-dimethylpropanoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)

InChI 键

ZQDPBRXUJQZWMY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

规范 SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。